5-Phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 5-position and a cyano group at the 4-position
Mechanism of Action
Mode of Action:
- Treatment of 5-Phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on the C5 position. This substitution enhances the electrophilicity of the cyano group at position 4, making it reactive toward nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine . The compound can react with secondary amines or morpholine, resulting in nucleophilic replacement of the pyrazolyl substituent at C5, while the oxazole ring remains unchanged .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,3-oxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The interactions between this compound and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to the observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cellular processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Additionally, high doses of this compound may result in toxicity, affecting organ function and overall health in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, leading to the formation of metabolites that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its biological activity and effectiveness as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring . Another method involves the condensation of 2-phenyl-2-oxazoline with cyanogen bromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of this compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: 5-Phenyl-1,3-oxazole-4-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
5-Phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
- 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile
- 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
- 5-(4-Methylphenyl)-1,3-oxazole-4-carbonitrile
Comparison: 5-Phenyl-1,3-oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLXUPJRHATPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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